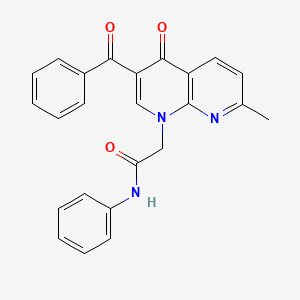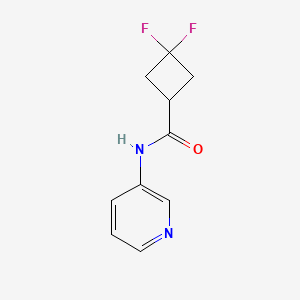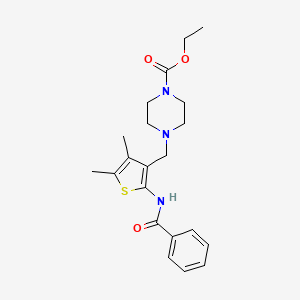![molecular formula C23H22N2O6 B2898230 8-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859111-99-2](/img/structure/B2898230.png)
8-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a useful research compound. Its molecular formula is C23H22N2O6 and its molecular weight is 422.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been found to exhibit anticonvulsant and antidepressant activities , suggesting that the compound might interact with targets involved in these neurological processes.
Mode of Action
It’s suggested that similar compounds might influence gaba-ergic neurotransmission in the brain . This could involve enhancing the activity of GABA, an inhibitory neurotransmitter, thereby reducing neuronal excitability.
Biochemical Pathways
The compound may affect the GABAergic pathway, given its potential influence on GABA-ergic neurotransmission . This pathway plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Alterations in this pathway can lead to various neurological disorders, including epilepsy and depression.
Pharmacokinetics
A related compound is described as having high gi absorption and being a p-gp substrate , which could suggest similar properties for this compound. These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.
Result of Action
The compound’s action results in significant protection against seizures induced by various models, suggesting its potential as an anticonvulsant . Additionally, it shows good antidepressant activity . These effects are likely due to its influence on GABA-ergic neurotransmission.
生化学分析
Biochemical Properties
The compound interacts with various enzymes and proteins, influencing biochemical reactions. It has been suggested that the compound might influence GABA-ergic neurotransmission in the brain . This interaction could be a key factor in its anticonvulsant activity.
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes. It has been observed to exhibit excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . This suggests that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the compound’s effects change over time. It has been observed to provide excellent protection against seizures induced by various models, suggesting a degree of stability and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of the compound vary with different dosages. At a dose of 100 mg/kg, the compound demonstrated 50% protection in a pilocarpine-induced model of status epilepticus (SE) in rats
Metabolic Pathways
The compound is involved in various metabolic pathways. It is believed to influence GABA-ergic neurotransmission, which involves several enzymes and cofactors
特性
IUPAC Name |
8-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-[1,3]dioxolo[4,5-g]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c26-23-8-16(17-9-21-22(30-14-29-21)10-19(17)31-23)12-25-5-3-24(4-6-25)11-15-1-2-18-20(7-15)28-13-27-18/h1-2,7-10H,3-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZJHGOMXHBMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC(=O)OC5=CC6=C(C=C45)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTYL}-1H-1,3-BENZODIAZOLE](/img/structure/B2898147.png)
![2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2898148.png)
![N-[(2-chlorophenyl)methyl]-2-[(cyanomethyl)sulfanyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2898149.png)
![2-oxo-N-(3-phenylpropyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2898150.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2898151.png)
![1-(oxan-4-yl)-4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2898153.png)
![5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2898155.png)





![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2898168.png)
![2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile](/img/structure/B2898170.png)
